molecular formula C120H205N29O31S B15363788 H-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Lys-Asn-Asn-Leu-Lys-Glu-Cys-Gly-Leu-Tyr-OH

H-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Lys-Asn-Asn-Leu-Lys-Glu-Cys-Gly-Leu-Tyr-OH

Cat. No.: B15363788
M. Wt: 2582.2 g/mol
InChI Key: PASXXILKKBWILJ-WEIPZPPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This 25-residue peptide features a repetitive motif rich in hydrophobic amino acids (Ala, Val, Leu) and includes structural elements such as a proline residue (position 7) and a disulfide bond-forming cysteine (position 22). For example, the Leu-Leu repeats may facilitate lipid bilayer penetration, similar to antimicrobial peptides . The C-terminal Cys-Gly-Leu-Tyr motif could participate in redox signaling or metal binding .

Properties

Molecular Formula

C120H205N29O31S

Molecular Weight

2582.2 g/mol

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-[[(2R)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C120H205N29O31S/c1-57(2)44-78(109(168)145-88(120(179)180)52-73-35-37-74(150)38-36-73)132-93(153)55-126-103(162)89(56-181)146-106(165)77(39-40-94(154)155)135-104(163)76(33-28-30-42-122)134-110(169)83(49-62(11)12)140-114(173)86(54-92(125)152)142-115(174)85(53-91(124)151)141-105(164)75(32-27-29-41-121)133-98(157)68(22)128-107(166)79(45-58(3)4)138-111(170)81(47-60(7)8)136-99(158)69(23)129-108(167)80(46-59(5)6)139-112(171)84(50-63(13)14)143-118(177)96(66(19)20)148-102(161)72(26)130-116(175)90-34-31-43-149(90)119(178)87(51-64(15)16)144-113(172)82(48-61(9)10)137-100(159)70(24)131-117(176)95(65(17)18)147-101(160)71(25)127-97(156)67(21)123/h35-38,57-72,75-90,95-96,150,181H,27-34,39-56,121-123H2,1-26H3,(H2,124,151)(H2,125,152)(H,126,162)(H,127,156)(H,128,166)(H,129,167)(H,130,175)(H,131,176)(H,132,153)(H,133,157)(H,134,169)(H,135,163)(H,136,158)(H,137,159)(H,138,170)(H,139,171)(H,140,173)(H,141,164)(H,142,174)(H,143,177)(H,144,172)(H,145,168)(H,146,165)(H,147,160)(H,148,161)(H,154,155)(H,179,180)/t67-,68-,69-,70-,71-,72-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,95-,96-/m0/s1

InChI Key

PASXXILKKBWILJ-WEIPZPPTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Peptides for Structural and Functional Comparison

Compound Name Sequence/Structure Biological Function Key Research Findings References
Target Peptide H-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Lys-Asn-Asn-Leu-Lys-Glu-Cys-Gly-Leu-Tyr-OH Hypothesized: Antimicrobial or metabolic regulator Structural modeling suggests hydrophobic domains enable membrane interaction; Cys may mediate redox activity. N/A
Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala... Cyclic disulfide-linked peptide Treatment of autoimmune/infectious diseases Activates immune responses against Streptococcus pneumoniae; oral formulation viable for pediatric use .
Val-Leu-Pro-Val-Pro (VLPVP) Linear pentapeptide Antihypertensive Absorbed via paracellular transport in Caco-2 cells; enhanced by MRP2 inhibitors .
Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys... Linear 14-mer Thrombin receptor agonist Mimics thrombin’s effects on mesangial cells, stimulating phospholipid signaling without proteolytic activity .
Cyclo-[Gly-Thz-Pro-Leu-Val-(Gln)Thz] Cyclic peptide with thiazole rings Anticancer (A549 lung cancer cells) Inhibits cancer cells at 10–30 μg/mL; synthesis uses DPPA cyclization .
Rat liver catalase C-terminal tripeptide Ala-Asn-Leu Peroxisomal targeting signal (PTS) Necessary and sufficient for peroxisome sorting; replaces internal SKL motif in catalase .

Structural Similarities

  • Hydrophobic Core : The target peptide shares a high proportion of aliphatic residues (Ala, Val, Leu) with VLPVP (Val-Leu-Pro-Val-Pro) and cyclo-[Gly-Thz-Pro-Leu-Val...], which utilize hydrophobicity for membrane interaction or enzyme inhibition .
  • Proline Placement : Proline at position 7 may introduce a kink, analogous to Pro in VLPVP, which stabilizes bioactive conformations .
  • Cysteine Role : The solitary Cys (position 22) contrasts with the disulfide-bonded Cys residues in ’s peptide, suggesting distinct redox or metal-binding roles .

Functional Divergence

  • Antimicrobial vs. Signaling : While the target peptide’s Leu-rich regions resemble antimicrobial peptides, its lack of cationic clusters (e.g., poly-Lys/Arg) makes it distinct from classical host-defense peptides. Instead, the Lys-Asn-Asn-Leu-Lys segment may target specific receptors .
  • Metabolic Regulation: The Val and Leu residues could modulate branched-chain amino acid (BCAA) metabolism, similar to how Val, Leu, and Ile supplementation alters antibiotic biosynthesis in Streptomyces .

Pharmacokinetic Insights

  • Absorption Mechanisms : Unlike VLPVP, which relies on paracellular transport, the target peptide’s larger size (25 residues) likely limits passive diffusion, necessitating carrier-mediated uptake or formulation adjuvants (e.g., bile salts) .
  • Stability : The C-terminal Tyr and internal Pro may enhance resistance to proteolysis compared to linear peptides like SFLLRNPNDKYEPF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.